

An In-depth Technical Guide to N,2,2-trimethylpropan-1-amine

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Compound of Interest

Compound Name: *N,2,2-trimethylpropan-1-amine*

Cat. No.: *B1316500*

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CAS Number: 26153-91-3

This technical guide provides a comprehensive overview of **N,2,2-trimethylpropan-1-amine**, a tertiary amine with potential applications in chemical synthesis and drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering insights into its chemical properties, a plausible synthetic route with a general experimental protocol, and a discussion of its potential, though currently undocumented, biological relevance.

Chemical and Physical Properties

N,2,2-trimethylpropan-1-amine, also known as N-methylnopentylamine, is a simple aliphatic tertiary amine. A summary of its key physicochemical properties is presented in the table below. While some data is readily available from chemical suppliers, other properties are predicted based on computational models.

Property	Value	Source
CAS Number	26153-91-3	[1]
Molecular Formula	C ₆ H ₁₅ N	[1][2]
Molecular Weight	101.19 g/mol	[2]
IUPAC Name	N,2,2-trimethylpropan-1-amine	[1]
Synonyms	(2,2-dimethylpropyl) (methyl)amine	[3]
Purity	Typically available at ≥95%	[1]
SMILES	<chem>CC(C)(C)CNC</chem>	[1]
InChIKey	Not readily available	

Synthesis

A plausible and efficient synthetic route for **N,2,2-trimethylpropan-1-amine** is the Eschweiler-Clarke reaction. This well-established method allows for the N-methylation of primary or secondary amines using formaldehyde and formic acid.[4][5][6] The reaction proceeds via reductive amination and is known to be a high-yielding, one-pot procedure that avoids the formation of quaternary ammonium salts.[4][5]

The synthesis of **N,2,2-trimethylpropan-1-amine** would start from the primary amine, 2,2-dimethylpropan-1-amine (neopentylamine).

General Experimental Protocol: Eschweiler-Clarke Reaction

While a specific protocol for the synthesis of **N,2,2-trimethylpropan-1-amine** is not detailed in the reviewed literature, a general procedure for the Eschweiler-Clarke reaction can be adapted. [5]

Materials:

- 2,2-dimethylpropan-1-amine (starting primary amine)

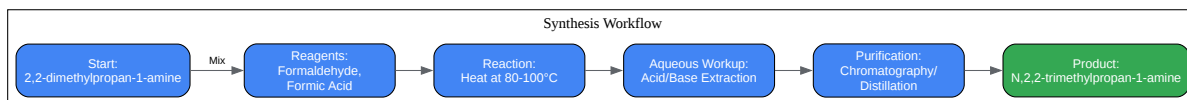
- Formaldehyde (37% aqueous solution)
- Formic acid
- Dichloromethane (DCM) for extraction
- 1M Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH) for basification
- Anhydrous sodium sulfate (Na_2SO_4) for drying

Procedure:

- To the starting primary amine, 2,2-dimethylpropan-1-amine, add an excess of both formic acid and a 37% aqueous solution of formaldehyde.
- Heat the reaction mixture to 80-100°C for several hours (typically 18 hours, but reaction progress should be monitored).^{[4][5]}
- After cooling to room temperature, add water and 1M HCl to the reaction mixture.
- Extract the aqueous phase with dichloromethane (DCM) to remove any non-basic impurities.
- Basify the aqueous phase to a pH of 11 or higher with a suitable base, such as sodium hydroxide.
- Extract the now basic aqueous phase with DCM multiple times.
- Combine the organic layers, dry over anhydrous sodium sulfate (Na_2SO_4), and concentrate under reduced pressure.
- The crude product can then be purified by column chromatography or distillation to afford the final tertiary amine.

Experimental Workflow and Reaction Mechanism

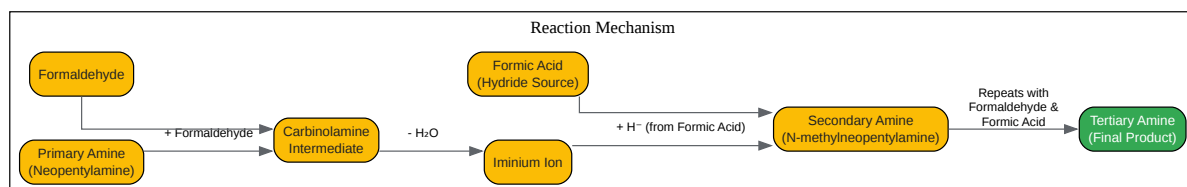
The synthesis of **N,2,2-trimethylpropan-1-amine** from 2,2-dimethylpropan-1-amine via the Eschweiler-Clarke reaction follows a well-understood mechanism.



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Caption: Synthetic workflow for **N,2,2-trimethylpropan-1-amine**.

The mechanism of the Eschweiler-Clarke reaction involves the formation of an iminium ion intermediate, which is then reduced by formic acid.[5]



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Caption: Mechanism of the Eschweiler-Clarke reaction.

Biological Activity and Potential Applications in Drug Development

As of the latest literature review, there is no specific information available on the biological activity or signaling pathways associated with **N,2,2-trimethylpropan-1-amine**. However, the

tertiary amine functional group is a common motif in a vast array of biologically active compounds and pharmaceuticals.

Tertiary amines can play several crucial roles in drug molecules:

- **Improving Pharmacokinetic Properties:** The basicity of the nitrogen atom allows for the formation of water-soluble salts, which can enhance the bioavailability of a drug.
- **Receptor Binding:** The positively charged ammonium ion that can form at physiological pH can engage in crucial ionic interactions with biological targets such as receptors and enzymes.
- **Modulating Lipophilicity:** The alkyl groups attached to the nitrogen can be modified to fine-tune the lipophilicity of a molecule, which is a critical parameter for membrane permeability and overall drug disposition.

While no direct biological data for **N,2,2-trimethylpropan-1-amine** exists, it is plausible that this compound could serve as a building block in the synthesis of more complex molecules with potential therapeutic applications. Its neopentyl group provides significant steric bulk, which could be exploited to probe the binding pockets of biological targets or to enhance metabolic stability by shielding the amine from enzymatic degradation.

Researchers and drug development professionals could consider **N,2,2-trimethylpropan-1-amine** as a starting material or a fragment for the design and synthesis of novel chemical entities for screening in various therapeutic areas. The lack of existing data presents an opportunity for novel research into the potential pharmacological profile of this and structurally related compounds.

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